![molecular formula C9H16N2 B13958666 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine CAS No. 344294-78-6](/img/structure/B13958666.png)
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is a heterocyclic compound with the molecular formula C9H16N2. It is characterized by a bicyclic structure that includes a pyridine ring fused to a diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated amine .
Scientific Research Applications
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,7,8,9,10-Octahydropyrido[1,2-a][1,4]diazepine
- 3,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one .
Uniqueness
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
344294-78-6 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h5,9H,1-4,6-8H2 |
InChI Key |
FZOVKZDAFPDWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC=NCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


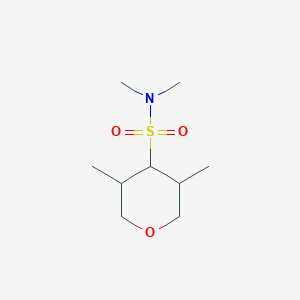
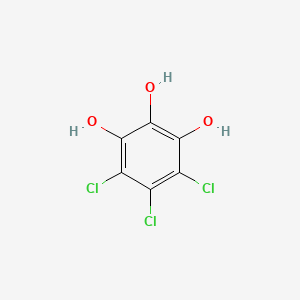
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

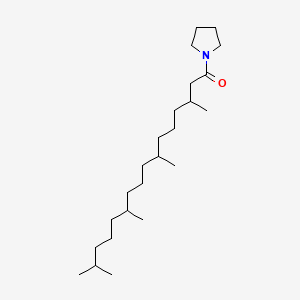
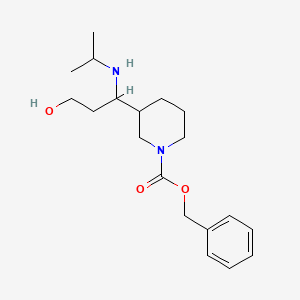
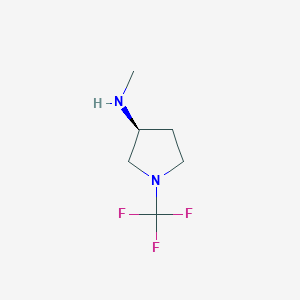
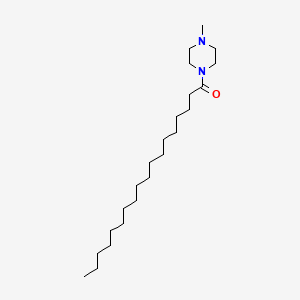
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
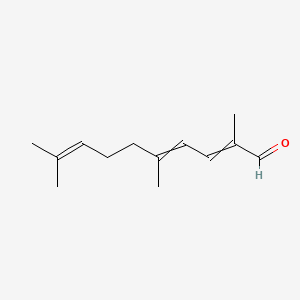
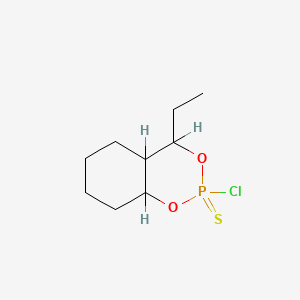
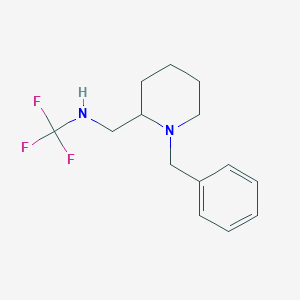
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
